2-苯硫基-5-丙酰苯乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

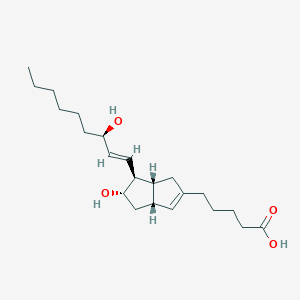

Phenylacetic acid derivatives, including compounds like 2-Phenylthio-5-propionylphenylacetic acid, are significant in various chemical and pharmaceutical research areas due to their versatile chemical properties and potential applications. These compounds are involved in a wide range of synthetic pathways and have been studied for their chemical reactivity, physical properties, and potential as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of phenylacetic acid derivatives often involves complex reactions, including photostimulated reactions, amidation, and etherification processes. For instance, phenylacetic acid dianions react via an SRN1 process with aryl halides under photostimulation to afford aryl substitution products, showcasing the influence of metallic cations on the regiochemistry of arylation (Nwokogu et al., 2000). Another example is the synthesis of 3,4-(methylenedioxy) phenylacetic acid via a multi-step process starting from piperonal aldehyde (Han Xue-lian, 2007).

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives is crucial in determining their chemical reactivity and physical properties. Studies involving X-ray diffraction and NMR spectroscopy provide insights into the arrangement of atoms within these molecules, affecting their reactivity and interaction with other compounds.

Chemical Reactions and Properties

Phenylacetic acid derivatives undergo various chemical reactions, including reductions, cyclizations, and C-S coupling/C-H functionalization. For instance, iodide-catalyzed reductions have been developed for the synthesis of phenylacetic acids, demonstrating the versatility of these compounds in synthetic chemistry (Milne et al., 2011).

科学研究应用

抗癌和抗菌活性

苯乙酸衍生物因其潜在的抗癌和抗菌特性而受到研究。例如,研究从Curvularia lunata的培养菌丝体中分离出苯乙酸衍生物,该衍生物显示出对几种细菌和真菌的生长抑制作用,表明其具有抗菌效力 (Varma 等人,2006)。此外,含有苯硫基的苯基氨基硫代基-1,4-萘醌衍生物对人癌细胞系表现出显着的细胞毒活性,展示了其作为抗癌剂的潜力 (Ravichandiran 等人,2019)。

金属有机配合物和超分子化学

研究探索了涉及苯硫基-苯乙酸衍生物的新型金属有机超分子配合物的合成和表征。这些配合物以其晶体结构和性质为特征,提供了构建三维超分子网络的见解,在材料科学和催化中可能有用 (Yin 等人,2014)。另一项研究重点介绍了基于含硫羧酸配体的配位聚合物的合成,揭示了它们的结构复杂性和在超分子结构中的潜在应用 (Li 等人,2020)。

缓蚀

苯硫基衍生物在缓蚀中的应用已有文献记载,其中某些苯硫基-吡咯腈在酸性条件下有效抑制了低碳钢腐蚀。这些研究为开发具有更高效率和特异性的新型缓蚀剂奠定了基础 (Verma 等人,2015)。

安全和危害

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

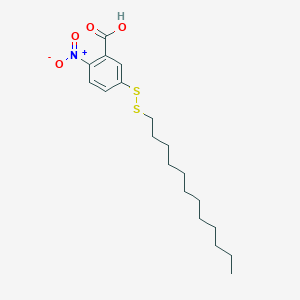

IUPAC Name |

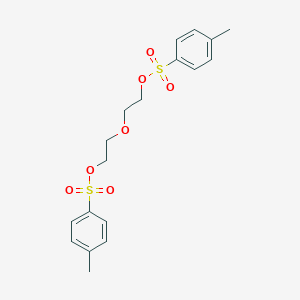

2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDXFJQJYOGXHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545840 |

Source

|

| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylthio-5-propionylphenylacetic acid | |

CAS RN |

103918-73-6 |

Source

|

| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)

![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)